molecular formula C33H66BrN B14521896 N,N,N-Trioctylnon-2-yn-1-aminium bromide CAS No. 62487-46-1

N,N,N-Trioctylnon-2-yn-1-aminium bromide

Cat. No.: B14521896
CAS No.: 62487-46-1
M. Wt: 556.8 g/mol
InChI Key: NHAANQLDFVEATA-UHFFFAOYSA-M
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Description

N,N,N-Trioctylnon-2-yn-1-aminium bromide (CAS: 868990-51-6) is a quaternary ammonium compound with the molecular formula C₃₉H₇₈BrN and a molecular weight of 640.95 g/mol . Its structure consists of a central nitrogen atom bonded to three octyl chains (C₈H₁₇) and a non-2-yn-1-yl group (CH₂C≡C-(CH₂)₆CH₃).

Properties

CAS No.

62487-46-1

Molecular Formula

C33H66BrN

Molecular Weight

556.8 g/mol

IUPAC Name

non-2-ynyl(trioctyl)azanium;bromide

InChI

InChI=1S/C33H66N.BrH/c1-5-9-13-17-21-25-29-33-34(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-24,26-28,30-33H2,1-4H3;1H/q+1;/p-1

InChI Key

NHAANQLDFVEATA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC#CCCCCCC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trioctylnon-2-yn-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The specific synthetic route may vary, but a common method involves the reaction of trioctylamine with 2-bromonon-2-yne .

Industrial Production Methods

Industrial production methods for quaternary ammonium compounds like this compound often involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trioctylnon-2-yn-1-aminium bromide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ammonium compounds .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Quaternary Ammonium Bromides
Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence Source
N,N,N-Trioctylnon-2-yn-1-aminium bromide C₃₉H₇₈BrN 640.95 Three octyl chains, non-2-yn-1-yl group
Trimethyloctylammonium bromide C₁₁H₂₆BrN 252.24 Single octyl chain, three methyl groups
N,N,N-Trimethyltetradecan-1-aminium bromide C₁₇H₃₈BrN 336.39 Single tetradecyl chain, three methyl groups
RTABs (e.g., 3-dodecyloxy-2-hydroxypropyl-N,N,N-trimethylpropan-1-aminium bromide) C₁₈H₄₀BrNO₂ 382.42 Hydroxyl and alkoxy groups, branched chain
Bis-quaternary ammonium bromides (e.g., hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide)) C₃₂H₆₈Br₂N₂ 658.62 Two quaternary N atoms, dodecyl chains, methylene spacers



Key Observations :

  • Chain Length and Number: The trioctyl compound’s three octyl chains provide high hydrophobicity compared to mono-alkyl analogs like trimethyloctylammonium bromide (single octyl chain) . This enhances its surface activity but reduces water solubility.
  • Functional Groups : Unlike RTABs (e.g., 3-dodecyloxy-2-hydroxypropyl derivatives), which have hydroxyl and alkoxy groups for hydrogen bonding , the trioctyl compound lacks polar moieties, relying solely on ionic and hydrophobic interactions.
  • Alkyne vs. Alkyl: The non-2-yn-1-yl group introduces an alkyne bond, which may increase rigidity and oxidative susceptibility compared to saturated chains in analogs like N,N,N-trimethyltetradecan-1-aminium bromide .

Physicochemical Properties

Table 2: Property Comparison
Property This compound Trimethyloctylammonium Bromide RTABs (e.g., C₁₈H₄₀BrNO₂) Bis-Quaternaries (e.g., C₃₂H₆₈Br₂N₂)
CMC (Critical Micelle Concentration) Likely very low (high hydrophobicity) ~0.1–1 mM 0.5–2 mM 0.01–0.1 mM (high charge density)
Solubility Low in water, high in organic solvents Moderate in water Moderate (hydroxyl aids solubility) Low (long alkyl chains)
Thermal Stability Moderate (alkyne may reduce stability) High High High
Antimicrobial Activity Likely high (disrupts membranes) Moderate High (hydroxyl enhances penetration) Very high (dual charge centers)

Analysis :

  • The trioctyl compound’s three alkyl chains likely result in a lower CMC than mono-alkyl analogs, promoting micelle formation at lower concentrations. However, its lack of polar groups (e.g., hydroxyl in RTABs) may limit solubility in aqueous systems .
  • Antimicrobial efficacy is inferred to be high due to membrane disruption via hydrophobic interactions, though bis-quaternaries with dual charge centers may outperform it in targeting bacterial membranes .

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